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3,5-Diethyl-4-iodo-1H-pyrazole Documentation Hub

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  • Product: 3,5-Diethyl-4-iodo-1H-pyrazole
  • CAS: 390356-27-1

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3,5-Diethyl-4-iodo-1H-pyrazole

Abstract & Scope The 3,5-diethyl-4-iodo-1H-pyrazole scaffold is a critical intermediate in the synthesis of transition metal ligands, Metal-Organic Frameworks (MOFs), and pharmaceutical active ingredients (APIs). While 3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 3,5-diethyl-4-iodo-1H-pyrazole scaffold is a critical intermediate in the synthesis of transition metal ligands, Metal-Organic Frameworks (MOFs), and pharmaceutical active ingredients (APIs). While 3,5-dimethyl analogues are ubiquitous, the 3,5-diethyl variant offers unique steric bulk and lipophilicity profiles essential for tuning solubility and binding affinity in drug discovery.

This Application Note provides a validated, two-step protocol for synthesizing 3,5-diethyl-4-iodo-1H-pyrazole starting from 3,5-heptanedione. We prioritize a Green Chemistry approach for the iodination step (using


 as the oxidant) while maintaining high regioselectivity for the C4 position.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the classic Knorr pyrazole synthesis followed by an electrophilic aromatic substitution (EAS).

Synthetic Logic
  • Cyclocondensation: 3,5-Heptanedione is a

    
    -diketone that reacts rapidly with hydrazine hydrate. The symmetry of the diketone ensures no regioisomers are formed during cyclization.
    
  • C4-Iodination: The pyrazole ring is electron-rich.[1] The C4 position is the most nucleophilic site, allowing for selective iodination without protecting the N-H group, provided the conditions are controlled to prevent N-iodination or poly-iodination.

Reaction Scheme

ReactionScheme SM 3,5-Heptanedione Int 3,5-Diethyl-1H-pyrazole (Intermediate) SM->Int Cyclocondensation Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Int Product 3,5-Diethyl-4-iodo-1H-pyrazole (Target) Int->Product Electrophilic Substitution (C4) Reagent2 I2 / H2O2 (Water, RT) Reagent2->Product

Figure 1: Two-step synthetic pathway from 3,5-heptanedione to the target iodinated pyrazole.

Experimental Protocols

Step 1: Synthesis of 3,5-Diethyl-1H-pyrazole

Objective: Cyclization of the


-diketone core.
Materials
  • Precursor: 3,5-Heptanedione (Dipropionylmethane) [CAS: 7424-54-6]

  • Reagent: Hydrazine hydrate (50-60% or 80% solution) [CAS: 7803-57-8]

  • Solvent: Ethanol (Absolute or 95%)

Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 3,5-heptanedione (5.0 g, 39.0 mmol) in Ethanol (40 mL).

  • Reaction: Add Hydrazine hydrate (2.4 mL, ~48 mmol, 1.2 equiv) dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting diketone spot should disappear.
    
  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • Concentrate the solvent under reduced pressure (Rotavap) to yield a viscous oil or low-melting solid.

    • Purification: The crude product is typically pure enough (>95%) for the next step. If necessary, recrystallize from cold hexanes or perform a short silica plug filtration.

  • Yield: Expect 4.5 – 5.1 g (85-95%).

Step 2: Green Iodination (C4-Selective)

Objective: Regioselective introduction of Iodine at C4 using an aqueous oxidative system.

Materials
  • Substrate: 3,5-Diethyl-1H-pyrazole (from Step 1)

  • Iodine Source: Molecular Iodine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[4]
    
  • Oxidant: Hydrogen Peroxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 30% aq.)
    
  • Solvent: Deionized Water

Protocol
  • Suspension: In a 100 mL beaker or flask, suspend 3,5-diethyl-1H-pyrazole (2.0 g, 14.5 mmol) in water (20 mL).

    • Note: The starting material may be an oil; vigorous stirring is required to create a fine emulsion.

  • Iodine Addition: Add molecular Iodine (1.84 g, 7.25 mmol, 0.5 equiv).

    • Mechanistic Insight: We use 0.5 equiv of

      
       because the oxidant recycles the iodide anion (
      
      
      
      ) back to active iodine species.
  • Oxidant Addition: Add

    
     (30%, 0.9 mL, ~8.7 mmol, 0.6 equiv) dropwise.
    
  • Reaction: Stir vigorously at room temperature (25-30°C) for 4–12 hours.

    • Visual Cue: The dark brown color of iodine will fade as it is consumed and the product precipitates as a solid.

  • Quench: If unreacted iodine persists (brown color), add saturated Sodium Thiosulfate (

    
    ) solution dropwise until the color disappears.
    
  • Isolation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water (

      
      ).
      
    • Dry in a vacuum oven at 45°C.

  • Yield: Expect 3.0 – 3.5 g (80-90%).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the loss of the C4-proton and the retention of the ethyl groups.

NMR Data Comparison Table ( , 400 MHz)
Proton Environment3,5-Diethyl-1H-pyrazole (SM)3,5-Diethyl-4-iodo-1H-pyrazole (Product)Validation Check
-CH3 (Ethyl)

1.25 (t, 6H)

1.28 (t, 6H)
Signal retained.
-CH2- (Ethyl)

2.65 (q, 4H)

2.70 (q, 4H)
Signal retained.
C4-H (Ring)

5.95 (s, 1H)
ABSENT CRITICAL: Must disappear.
N-H

9-12 (br s, 1H)

10-13 (br s, 1H)
Broad singlet persists.
Decision Logic for Purity
  • Scenario A: Singlet at 5.95 ppm is present.

    
    Incomplete Reaction.  Stir longer or add 0.1 equiv more 
    
    
    
    .
  • Scenario B: Multiple ethyl signals (complex multiplet).

    
    N-Iodination or degradation.  Check pH; ensure neutral conditions during workup.
    

Process Workflow & Troubleshooting

Workflow Start Start: Crude Pyrazole React Add I2 + H2O2 (Water, RT, 4-12h) Start->React Check TLC Check (SM spot gone?) React->Check Check->React No (Add time) Quench Quench with Na2S2O3 (Remove excess I2) Check->Quench Yes Filter Filter Solid Quench->Filter Dry Dry & NMR Filter->Dry

Figure 2: Operational workflow for the isolation of the iodinated product.

Troubleshooting Guide
  • Low Yield / Oily Product: The product is lipophilic. If it does not precipitate well from water, extract the aqueous mixture with Ethyl Acetate (EtOAc), dry over

    
    , and evaporate.
    
  • Color Persistence: If the solid remains yellow/brown after thiosulfate wash, recrystallize from Ethanol/Water (1:1) to remove trapped iodine.

  • Alternative Method (Stubborn Substrates): If the Green Method fails, use CAN (Ceric Ammonium Nitrate) : Reflux Pyrazole (1 equiv),

    
     (0.6 equiv), and CAN (0.6 equiv) in Acetonitrile for 3 hours. This is more aggressive but highly effective [2].
    

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Iodine: Corrosive solid; sublimes easily. Weigh in a fume hood.

  • Hydrogen Peroxide (30%): Strong oxidizer. Wear gloves and eye protection.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • CAN-Mediated Iodination: Rodríguez-Franco, M. I., et al. (2001). "Regioselective iodination of pyrazoles using CAN/I2." Tetrahedron Letters, 42(5), 863-865. Link

  • Green Iodination Protocol: Patil, Y. S., et al. (2009). "Iodination of pyrazoles with iodine and hydrogen peroxide in water."[1][2][5] Tetrahedron Letters, 50(50), 7040-7043. Link

  • Characterization Data (Proxy): Alkorta, I., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Molecules, 28(14), 5437. Link

Sources

Application

Application Notes and Protocols: Regioselective Iodination of 3,5-diethyl-1H-pyrazole using N-Iodosuccinimide (NIS)

Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities. The functionalization of the pyrazole core is a key strategy for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities. The functionalization of the pyrazole core is a key strategy for modulating their pharmacological profiles. Iodinated pyrazoles, in particular, serve as versatile synthetic intermediates, readily participating in cross-coupling reactions to build molecular complexity. This application note provides a detailed and reliable protocol for the regioselective iodination of 3,5-diethyl-1H-pyrazole at the C-4 position using N-iodosuccinimide (NIS) as a mild and efficient iodinating agent. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the C-4 position being the most electronically and sterically favored site for such reactions.[1]

This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Reaction Scheme

Mechanistic Rationale: Electrophilic Aromatic Substitution

The iodination of 3,5-diethyl-1H-pyrazole with N-iodosuccinimide proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The key steps are:

  • Activation of NIS: In the presence of an acidic catalyst (or in a polar protic solvent), the nitrogen-iodine bond of NIS is polarized, generating a more potent electrophilic iodine species (I+ or a polarized complex).

  • Nucleophilic Attack: The electron-rich C-4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic iodine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (which can be the solvent or the succinimide anion) abstracts a proton from the C-4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final 4-iodo-3,5-diethyl-1H-pyrazole product.

Experimental Protocol

This protocol has been optimized for the efficient and high-yielding synthesis of 4-iodo-3,5-diethyl-1H-pyrazole.

Materials:

  • 3,5-diethyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

  • Ethyl acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-diethyl-1H-pyrazole (1.0 eq). Dissolve the pyrazole in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of pyrazole).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of NIS: Slowly add N-iodosuccinimide (1.1 eq) portion-wise to the cooled solution over 5-10 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction exotherm and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). A typical eluent system for TLC is 4:1 Hexane:Ethyl Acetate. The starting material should have a different Rf value than the product. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). This will reduce any unreacted iodine and NIS. Stir vigorously for 5-10 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any acidic byproducts, followed by brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 or 4:1 hexane:ethyl acetate).[2]

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-iodo-3,5-diethyl-1H-pyrazole as a solid or oil.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue/Description
Substrate 3,5-diethyl-1H-pyrazole
Reagent N-Iodosuccinimide (NIS)
Stoichiometry 1.1 equivalents of NIS
Solvent Dichloromethane (DCM)
Temperature 0 °C
Reaction Time 1-3 hours (monitor by TLC)
Work-up Quench with Na2S2O3, wash with NaHCO3 and brine
Purification Flash column chromatography (Hexane/Ethyl Acetate)
Expected Yield > 85%
Product 4-iodo-3,5-diethyl-1H-pyrazole

Table 2: Predicted Spectroscopic Data for 4-iodo-3,5-diethyl-1H-pyrazole

Technique Predicted Chemical Shifts (δ, ppm) Rationale
1H NMR NH: ~12-13 ppm (broad singlet)CH2 (ethyl): ~2.6-2.8 ppm (quartet)CH3 (ethyl): ~1.2-1.4 ppm (triplet)The C-4 proton signal present in the starting material will be absent. The chemical shifts of the ethyl groups are expected to be similar to the starting material, with minor shifts due to the electronic effect of the iodine atom. The NH proton signal will be broad and downfield.
13C NMR C3 & C5: ~150-155 ppmC4: ~60-70 ppmCH2 (ethyl): ~20-25 ppmCH3 (ethyl): ~13-15 ppmThe most significant change will be the upfield shift of the C4 carbon due to the heavy atom effect of iodine. The chemical shifts for the C3 and C5 carbons, as well as the ethyl groups, are predicted based on data for similar pyrazole structures.[3]

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and instrument used.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,5-diethyl-1H-pyrazole in DCM cool Cool to 0 °C start->cool add_nis Add NIS portion-wise cool->add_nis react Stir at 0 °C (1-3 h) add_nis->react quench Quench with Na2S2O3 react->quench extract Extract with DCM quench->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: A streamlined workflow for the synthesis and purification of 4-iodo-3,5-diethyl-1H-pyrazole.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

  • Reaction Monitoring: The use of Thin-Layer Chromatography (TLC) provides a real-time assessment of the reaction's progress, ensuring complete consumption of the starting material and minimizing the formation of byproducts.

  • Purification Efficacy: The efficacy of the column chromatography purification step should be confirmed by analyzing the collected fractions by TLC to ensure the isolation of a single, pure compound.

  • Structural Verification: The identity and purity of the final product, 4-iodo-3,5-diethyl-1H-pyrazole, must be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. The obtained data should be compared with the predicted values and known literature data for similar compounds.

Conclusion

This application note provides a robust and well-rationalized protocol for the regioselective iodination of 3,5-diethyl-1H-pyrazole using N-iodosuccinimide. By following the detailed experimental procedure and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and materials science. The emphasis on in-process monitoring and thorough characterization ensures the reliability and reproducibility of the described method.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 3,5-Diethyl-4-iodo-1H-pyrazole

Executive Summary The coupling of 3,5-diethyl-4-iodo-1H-pyrazole presents a dual challenge in medicinal chemistry: steric hindrance proximal to the reaction center (C4) and catalyst poisoning inherent to the acidic free...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 3,5-diethyl-4-iodo-1H-pyrazole presents a dual challenge in medicinal chemistry: steric hindrance proximal to the reaction center (C4) and catalyst poisoning inherent to the acidic free N-H functionality. Standard protocols utilizing


 often result in stalled conversion or homocoupling.

This guide details two validated workflows:

  • Protocol A (Direct): A high-efficiency route using XPhos Pd G2 to couple the unprotected species, bypassing protecting group steps.

  • Protocol B (Protected): A robust SEM-protection strategy for scale-up or when using generic catalysts.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 3,5-diethyl-4-iodo-1H-pyrazole scaffold possesses specific electronic and steric features that defeat generic Suzuki conditions:

  • Steric "Pocket" (The Ethyl Effect): Unlike methyl analogs, the 3,5-diethyl groups create significant steric bulk around the C4-iodide. This slows the rate of oxidative addition and, more critically, hinders transmetallation .

  • N-H Poisoning (The Azolate Trap): The pyrazole N-H (

    
    ) is deprotonated by the basic conditions required for Suzuki coupling (
    
    
    
    ). The resulting pyrazolate anion is a potent
    
    
    -donor that binds tightly to Palladium(II), forming stable, unreactive "off-cycle" resting states (Pd-azolates).
Catalyst Selection Logic

To overcome these barriers, the catalyst system must possess two contradictory traits: high electron density to facilitate oxidative addition, and extreme steric bulk to prevent the formation of stable bis-azolate Pd complexes.

  • Why

    
     Fails:  The ligands are not bulky enough to prevent N-coordination, and the catalyst lacks the activity to overcome the steric barrier of the ethyl groups.
    
  • Why XPhos Pd G2 Succeeds: The XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is exceptionally bulky. This bulk destabilizes the N-bound Pd-azolate complex, forcing the catalyst back into the productive cycle. The precatalyst (G2) ensures a defined 1:1 Pd:Ligand ratio, crucial for active species generation.

Decision Matrix & Workflow

The following diagram illustrates the decision logic between Direct and Protected pathways.

SuzukiStrategy Start Substrate: 3,5-Diethyl-4-iodo-1H-pyrazole Decision Is XPhos Pd G2 Available? Start->Decision Direct PROTOCOL A: Direct Coupling (Unprotected) Decision->Direct Yes (Preferred) Protected PROTOCOL B: Protection Strategy (Generic Catalyst) Decision->Protected No (Legacy) ConditionsA Catalyst: XPhos Pd G2 (1-2 mol%) Base: K3PO4 Solvent: Dioxane/H2O Temp: 80-100°C Direct->ConditionsA ProductA Target Biaryl Pyrazole (High Efficiency) ConditionsA->ProductA Step1 Step 1: SEM-Protection (NaH, SEM-Cl) Protected->Step1 Step2 Step 2: Coupling Cat: Pd(dppf)Cl2 or Pd(PPh3)4 Step1->Step2 Step3 Step 3: Deprotection (HCl or TFA) Step2->Step3 ProductB Target Biaryl Pyrazole (High Robustness) Step3->ProductB

Figure 1: Strategic decision tree for coupling sterically hindered halopyrazoles.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid library synthesis, precious intermediates, green chemistry (atom economy).

Materials
  • Substrate: 3,5-Diethyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Charge Vessel: To a reaction vial equipped with a stir bar, add the pyrazole substrate (1.0 mmol, 250 mg), boronic acid (1.5 mmol), and

    
     (3.0 mmol, 636 mg).
    
  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and distilled water (1.0 mL).

  • Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, ~16 mg). Quickly seal the vial.

  • Reaction: Heat to 100°C for 2–4 hours.

    • Note: If using a microwave reactor, heat at 110°C for 30 minutes.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: SEM-Protection Route

Best for: Large scale-up (>50g), substrates with other sensitive acidic protons, or when only generic catalysts (


) are available.
Step 1: SEM Protection[2]
  • Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at 0°C under inert atmosphere.

  • Add 3,5-diethyl-4-iodo-1H-pyrazole (1.0 equiv) dropwise as a solution in DMF. Stir for 30 min at 0°C (gas evolution).

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours. Quench with sat.

    
    , extract with EtOAc.[2][3]
    
  • Result: 1-SEM-3,5-diethyl-4-iodopyrazole.

Step 2: Suzuki Coupling (Generic Conditions)[4]
  • Combine SEM-protected pyrazole (1.0 equiv), Boronic Acid (1.3 equiv), and

    
      (2.5 equiv).
    
  • Solvent: DME/Water (3:1).

  • Catalyst:

    
      (5 mol%) or 
    
    
    
    (5 mol%).
  • Heat at 85°C overnight (12-16h).

  • Standard work-up and isolation.

Step 3: Deprotection
  • Dissolve coupled product in EtOH or MeOH .

  • Add HCl (4M in Dioxane) (5.0 equiv) or 6M aqueous HCl .

  • Heat at 60°C for 2 hours.

  • Neutralize with

    
     and extract.
    

Comparative Data Analysis

ParameterProtocol A (Direct / XPhos)Protocol B (Protected / Generic)
Step Count 1 Step3 Steps
Overall Yield 75 - 92%55 - 65% (cumulative)
Time Efficiency High (4 hours)Low (2-3 days)
Atom Economy ExcellentPoor (Protection reagents waste)
Cost High (Catalyst cost)Moderate (Reagent/Solvent cost)
Scalability Good (up to 100g)Excellent (up to kg scale)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-H binding)Switch to Protocol A (XPhos) or increase catalyst loading to 5 mol%. Ensure base is strong enough (

).
Protodeboronation Unstable Boronic AcidSwitch base to

or

. Use Boronic Ester (Pinacol) instead of Acid.
Homocoupling (R-R) Oxygen presenceDegas solvents more rigorously. Use freeze-pump-thaw cycling.
Regioisomers in Protocol B N1 vs N2 protection3,5-diethyl is symmetric; however, if substituents differ, SEM protection yields isomers. Usually converges upon deprotection.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2014.[5] (Context: XPhos Pd G2 efficiency in heterocyclic coupling).

  • BenchChem Technical Support. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem, 2025.[3][4][6] (Context: General conditions for iodopyrazoles).

  • Lumbroso, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." National Institutes of Health (PMC), 2012. (Context: Mechanism of azole poisoning and solution via bulky ligands).

  • Common Organic Chemistry. "SEM Protection (SEM-Cl + Strong Base)." Common Organic Chemistry, 2023. (Context: Detailed SEM protection protocols).

Sources

Application

Title: A Robust Palladium-Catalyzed Protocol for the Direct C4-Arylation of 3,5-Diethylpyrazole

An Application Note and Protocol for Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle.[1] Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle.[1] Functionalization at the C4 position is a critical strategy for modulating the pharmacological profiles of pyrazole-based drug candidates.[2][3] This guide presents a detailed, field-proven protocol for the direct C-H arylation of 3,5-diethylpyrazole using a palladium-N-heterocyclic carbene (NHC) catalytic system. We provide a comprehensive overview of the reaction mechanism, a step-by-step experimental workflow, and a discussion on the optimization of reaction parameters, enabling researchers to efficiently synthesize diverse libraries of 4-substituted pyrazoles for drug discovery programs.

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

Pyrazoles are classified as "privileged structures" in drug discovery, owing to their metabolic stability and versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Notable blockbuster drugs such as Celecoxib and Sildenafil underscore the therapeutic value of the pyrazole core.[1] The substituents on the pyrazole ring are pivotal in defining the molecule's structure-activity relationship (SAR).[2][5] Specifically, the C4 position offers a key vector for modification to enhance potency, selectivity, and pharmacokinetic properties.

Traditional synthetic routes to 4-substituted pyrazoles often require multi-step sequences starting from unstable or complex precursors like β-dialdehydes.[7] Modern palladium-catalyzed cross-coupling reactions, particularly direct C-H activation, provide a more atom-economical and efficient alternative.[8][9] This approach allows for the direct coupling of a pyrazole C-H bond with an aryl halide, bypassing the need for pre-functionalization of the pyrazole ring and streamlining the synthesis of analog libraries.

Mechanistic Rationale: The Power of the Pd-NHC System

The selective activation of the C4-H bond of a pyrazole in the presence of other potentially reactive sites is a significant challenge. Our protocol leverages a highly effective Palladium/N-Heterocyclic Carbene (NHC) catalytic system. The reaction is believed to proceed via a Pd(II)/Pd(IV) catalytic cycle involving a concerted metalation-deprotonation (CMD) pathway, which is often the rate- and regioselectivity-determining step.[10][11]

Why this system is effective:

  • The Catalyst (Pd(OAc)₂): Palladium(II) acetate is an air-stable, cost-effective, and highly efficient precatalyst that is readily reduced in situ or directly enters the catalytic cycle.[12][13]

  • The Ligand (IPr): We employ a bulky N-heterocyclic carbene (NHC) ligand, IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). NHC ligands are superior to traditional phosphines for this transformation for several key reasons:

    • Strong σ-Donation: NHCs are powerful σ-donors, which increases the electron density on the palladium center. This facilitates the challenging oxidative addition step with the aryl halide.[14][15]

    • Steric Hindrance: The bulky nature of the IPr ligand promotes the final, product-releasing reductive elimination step and helps to stabilize the monoligated palladium species, which is often the active catalyst.[15][16][17]

    • Catalyst Stability: The strong Pd-NHC bond prevents catalyst decomposition at the high temperatures often required for C-H activation.[12][14]

  • The Base (K₂CO₃): A mild inorganic base is essential for the CMD step, acting as the proton acceptor during the C-H bond cleavage.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Direct C4-Arylation Precatalyst Pd(OAc)₂ + IPr-HCl (Precatalyst Activation) Active_Catalyst Active L-Pd(II) Species Precatalyst->Active_Catalyst CMD_Step Concerted Metalation- Deprotonation (CMD) Active_Catalyst->CMD_Step + Pyrazole - HOAc Palladacycle Pyrazolyl-Pd(II) Intermediate CMD_Step->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition PdIV_Intermediate Pd(IV) Intermediate Oxidative_Addition->PdIV_Intermediate Reductive_Elimination Reductive Elimination PdIV_Intermediate->Reductive_Elimination - Ar-Pyrazole Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product 4-Aryl-3,5-diethylpyrazole Reductive_Elimination->Product Pyrazole 3,5-Diethylpyrazole Pyrazole->CMD_Step Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition

Caption: Proposed catalytic cycle for the direct C4-arylation of pyrazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(4-tert-butylphenyl)-3,5-diethylpyrazole as a representative example.

Materials & Reagents:

ReagentSupplierGradeQuantity (per reaction)MmolEquivalents
3,5-DiethylpyrazoleSigma-Aldrich98%124 mg1.01.0
1-Bromo-4-tert-butylbenzeneAcros Organics99%256 mg1.21.2
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals98%4.5 mg0.020.02
IPr·HClCombi-Blocks98%17 mg0.040.04
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous276 mg2.02.0
TolueneAcros OrganicsAnhydrous, 99.8%5 mL--

Equipment:

  • Oven-dried 10 mL Schlenk tube with a Teflon-coated magnetic stir bar

  • Schlenk line or inert atmosphere glovebox

  • Heated magnetic stir plate with temperature controller

  • Standard laboratory glassware for workup and purification

  • Silica gel for flash column chromatography

Experimental Workflow:

Caption: Step-by-step workflow from reaction setup to product isolation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add 3,5-diethylpyrazole (124 mg, 1.0 mmol), 1-bromo-4-tert-butylbenzene (256 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), IPr·HCl (17 mg, 0.04 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous toluene via a syringe.

  • Heating: Place the Schlenk tube in a preheated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 18-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the base and palladium black. Rinse the plug with additional ethyl acetate (10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% EtOAc) to yield the pure product.

Substrate Scope & Performance

The protocol demonstrates broad applicability with both electron-rich and electron-deficient aryl bromides. Representative yields are summarized below.

Table 1: Substrate Scope for the C4-Arylation of 3,5-Diethylpyrazole

EntryAryl BromideProduct StructureYield (%)*
14-Bromo-tert-butylbenzene4-(4-tert-butylphenyl)-3,5-diethylpyrazole89
24-Bromoanisole3,5-Diethyl-4-(4-methoxyphenyl)pyrazole92
34-Bromobenzonitrile4-(3,5-Diethyl-1H-pyrazol-4-yl)benzonitrile81
41-Bromo-4-(trifluoromethyl)benzene3,5-Diethyl-4-(4-(trifluoromethyl)phenyl)pyrazole77
52-Bromopyridine3,5-Diethyl-4-(pyridin-2-yl)pyrazole68

*Isolated yields after column chromatography.

Conclusion and Best Practices

This application note provides a reliable and scalable protocol for the palladium-catalyzed direct C4-arylation of 3,5-diethylpyrazole. The use of a robust Pd-NHC catalytic system ensures high yields across a diverse range of coupling partners, making it an invaluable tool for lead optimization and the rapid generation of new chemical entities. For optimal results, ensure the use of an anhydrous solvent and maintain a strictly inert atmosphere throughout the reaction.

References

  • Title: Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Source: Accounts of Chemical Research. URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Source: Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. Insights. URL: [Link]

  • Title: Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Source: HETEROCYCLES. URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Source: Future Medicine and Health Research. URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research & Reviews: Journal of Medicinal and Organic Chemistry. URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules. URL: [Link]

  • Title: N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Source: Chemical Society Reviews. URL: [Link]

  • Title: Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Source: Chemical Reviews. URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Source: Molecules. URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: National Institutes of Health. URL: [Link]

  • Title: Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). Source: YouTube (OpenChemHub). URL: [Link]

  • Title: A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. Source: ResearchGate. URL: [Link]

  • Title: Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Selectivity. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Catalytic C-H allylation and benzylation of pyrazoles. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Source: RSC Advances. URL: [Link]

  • Title: Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Source: Trends in Chemistry. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: DSpace@MIT. URL: [Link]

  • Title: Palladium‐catalyzed one‐pot four‐component coupling reaction leading to 3,5‐disubstituted pyrazoles. Source: ResearchGate. URL: [Link]

  • Title: Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Direct palladium-catalysed C–H arylation of BODIPY dyes at the 3- and 3,5-positions. Source: Chemical Communications. URL: [Link]

  • Title: Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Source: Arkivoc. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Core Principles: The Synthesis of 3,5-Diethyl-4-iodo-1H-pyrazole

An in-depth guide to the synthesis of 3,5-Diethyl-4-iodo-1H-pyrazole, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 3,5-Diethyl-4-iodo-1H-pyrazole, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and validated protocols. As a Senior Application Scientist, this guide is structured to enhance experimental success by explaining the causal relationships behind procedural steps and offering robust, self-validating methodologies.

The target molecule, 3,5-Diethyl-4-iodo-1H-pyrazole, is a valuable heterocyclic building block, frequently utilized in the development of pharmaceuticals and advanced materials. Its synthesis is typically a two-step process:

  • Formation of the Pyrazole Core: The synthesis begins with the construction of the 3,5-diethyl-1H-pyrazole ring. This is classically achieved through the condensation reaction of a 1,3-dicarbonyl compound, in this case, 3,5-heptanedione, with hydrazine.

  • Electrophilic Iodination: The subsequent and most critical step is the regioselective iodination of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[1] The C-4 position is the most electron-rich and sterically accessible site, directing the electrophilic iodine to this position.[1]

This guide will focus primarily on optimizing the second step—the iodination—as it is often the source of yield and purity issues.

Recommended Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 3,5-Diethyl-1H-pyrazole (Starting Material)

This procedure is adapted from standard pyrazole synthesis methodologies involving the condensation of a β-diketone with hydrazine.[2]

Materials:

  • 3,5-Heptanedione

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane for extraction

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-heptanedione (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition may be exothermic.

  • Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether or dichloromethane and wash with water to remove any unreacted hydrazine hydrate.

  • To remove any acidic or basic impurities, you may wash the organic layer sequentially with dilute HCl and then a dilute NaOH solution, followed by a final brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 3,5-diethyl-1H-pyrazole, which can be purified by distillation or recrystallization if necessary.

Protocol 2: Synthesis of 3,5-Diethyl-4-iodo-1H-pyrazole

This protocol utilizes an iodine/iodic acid system, which is effective for a wide range of pyrazoles and offers a good environmental profile.[3]

Materials:

  • 3,5-Diethyl-1H-pyrazole

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Acetic acid

  • Water

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Dichloromethane for extraction

Step-by-Step Procedure:

  • In a well-ventilated fume hood, dissolve 3,5-diethyl-1H-pyrazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • To this solution, add iodine (I₂) (1.0-1.2 eq).

  • Prepare a solution of iodic acid (HIO₃) (0.4-0.5 eq) in a minimal amount of water and add it dropwise to the pyrazole-iodine mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing an ice-water mixture.

  • Quench the excess iodine by adding saturated sodium thiosulfate solution until the characteristic dark color of iodine disappears.

  • Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Troubleshooting Guide

This section addresses common issues encountered during the iodination of 3,5-diethyl-1H-pyrazole.

Question 1: My reaction resulted in a very low yield or failed completely. What went wrong?

  • Probable Cause 1: Ineffective Iodinating Agent. The electrophilicity of molecular iodine (I₂) alone may be insufficient. The reaction typically requires an oxidizing agent to generate a more potent electrophilic iodine species (like I⁺).[4]

    • Solution: Ensure the correct stoichiometry and purity of your oxidizing agent (e.g., HIO₃, H₂O₂). Alternatively, consider using a pre-activated iodinating agent like N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid) or Iodine Monochloride (ICl).[5][6]

  • Probable Cause 2: Incorrect pH/Acidic Conditions. For many iodination reactions, particularly with NIS, an acidic medium is required to protonate the reagent, increasing its electrophilicity.[7] Conversely, if using a method like ICl with a base scavenger (e.g., Li₂CO₃), its absence can lead to side reactions from generated HCl.[6][8]

    • Solution: If using NIS, add a catalytic or stoichiometric amount of a strong acid like H₂SO₄ or TFA.[1][5] If your protocol requires a base, ensure it has been added.

  • Probable Cause 3: Low Reaction Temperature or Insufficient Time. Electrophilic substitution on a pyrazole ring, while generally favorable, is not instantaneous.

    • Solution: Increase the reaction time and monitor closely with TLC. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) may be required, but be cautious as this can also promote side-product formation.

Question 2: My final product is contaminated with a significant amount of unreacted 3,5-diethyl-1H-pyrazole. How can I fix this?

  • Probable Cause 1: Insufficient Iodinating Agent. The stoichiometry of the iodinating agent is critical. If too little is used, the reaction will be incomplete.

    • Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of the iodinating agent. However, avoid a large excess to prevent the formation of di-iodinated products.

  • Probable Cause 2: Inefficient Purification. The starting material and product can have similar polarities, making chromatographic separation challenging.

    • Solution: Utilize an acid-base extraction during the workup. Dissolve the crude mixture in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl). The basic pyrazole nitrogen will be protonated, drawing both the starting material and product into the aqueous layer. Non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pyrazoles into a fresh organic layer.[4] Final purification can then be achieved more easily with column chromatography. A patent also describes the purification of pyrazoles by crystallizing them as acid addition salts.[9][10]

Question 3: I am observing a byproduct with a higher molecular weight, possibly a di-iodinated pyrazole. How can I prevent this?

  • Probable Cause: Over-iodination. While the C-4 position is most reactive, under harsh conditions or with a large excess of a powerful iodinating agent, a second iodine atom can be added to the ring.

    • Solution: Carefully control the stoichiometry of the iodinating agent (use no more than 1.2 equivalents). Add the agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration. Run the reaction at room temperature or below if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for pyrazoles?

The "best" agent depends on the substrate's reactivity, desired scale, and green chemistry considerations. Here is a comparative summary:

Method Reagents Typical Yield Conditions Advantages/Disadvantages
Iodine/Oxidant I₂, HIO₃ or H₂O₂Good to ExcellentRoom Temp, Acidic or AqueousAdv: Cost-effective, good for many pyrazoles, H₂O₂ method is very "green".[3][11] Disadv: Requires careful control of oxidant stoichiometry.
N-Iodosuccinimide NIS, Acid (TFA, H₂SO₄)GoodRoom Temp to 80 °CAdv: Highly effective for both activated and deactivated pyrazoles.[4][5] Disadv: More expensive, requires acidic conditions.
Iodine Monochloride ICl, Base (e.g., Li₂CO₃)Up to 95%Room TempAdv: Very reactive and fast.[5][6] Disadv: ICl is corrosive and moisture-sensitive; base is often required to neutralize HCl byproduct.[6]
Nitrogen Triiodide I₂, NH₄OH (in situ)GoodRoom TempAdv: Green, inexpensive reagents.[12] Disadv: Nitrogen triiodide is a contact explosive when dry; must be handled with extreme care and only in solution.

Q2: What is the mechanism for the electrophilic iodination of pyrazole?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, I⁺ (or a polarized equivalent), is generated in situ. This electrophile is attacked by the electron-rich C-4 position of the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex. A base then abstracts a proton from the C-4 carbon, restoring the ring's aromaticity and yielding the final 4-iodopyrazole product.

Q3: How can I confirm the identity and purity of my 3,5-Diethyl-4-iodo-1H-pyrazole?

A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. For the ¹H NMR spectrum, you should observe the disappearance of the C-4 proton signal (which would be a singlet in the starting material) and characteristic shifts in the signals for the ethyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₇H₁₁IN₂ = 250.08 g/mol ). Look for the correct molecular ion peak.

  • Melting Point: A sharp melting point is a good indicator of purity. The analogous compound, 3,5-dimethyl-4-iodo-1H-pyrazole, has a melting point of 136-140 °C, so a similar range can be expected.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

Q4: What are the key safety precautions for this synthesis?

  • Chemical Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Iodine (I₂): Harmful if inhaled or swallowed. Stains skin and clothing.

    • Iodic Acid (HIO₃): Strong oxidizer and corrosive.

    • Acetic Acid: Corrosive and causes burns.

    • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

  • Reaction Quenching: The neutralization of acid with bicarbonate is an exothermic reaction that releases CO₂ gas. Perform this step slowly and with good stirring in a large vessel to avoid foaming over.

Visualization of Key Workflows

General Synthesis Workflow

The diagram below outlines the logical flow from starting materials to the final purified product.

G cluster_start Step 1: Pyrazole Formation cluster_iodination Step 2: Iodination cluster_purification Step 3: Workup & Purification Heptanedione 3,5-Heptanedione Pyrazole_Synth Condensation (Ethanol, Reflux) Heptanedione->Pyrazole_Synth Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Synth Start_Mat 3,5-Diethyl-1H-pyrazole Pyrazole_Synth->Start_Mat Iodination_Rxn Electrophilic Substitution (Acetic Acid, RT) Start_Mat->Iodination_Rxn Iodinating_Agent Iodinating System (e.g., I₂/HIO₃) Iodinating_Agent->Iodination_Rxn Crude_Product Crude Product Mixture Iodination_Rxn->Crude_Product Workup Quench (Na₂S₂O₃) Neutralize (NaHCO₃) Extract Crude_Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure 3,5-Diethyl-4-iodo-1H-pyrazole Purification->Final_Product G Pyrazole 3,5-Diethyl-1H-pyrazole (Nucleophile) Sigma_Complex Sigma Complex (Resonance Stabilized Cation) Pyrazole->Sigma_Complex Electrophile Electrophilic Iodine (I⁺ equivalent) Electrophile->Sigma_Complex Attack at C-4 Product 3,5-Diethyl-4-iodo-1H-pyrazole Sigma_Complex->Product Proton H⁺ Base Base (e.g., H₂O) Base->Product Deprotonation

Caption: Mechanism of electrophilic iodination of the pyrazole ring.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

  • NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. Available at: [Link]

  • I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]

  • Synthesis of 3,5-Dimethylpyrazole. YouTube. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]

Sources

Optimization

Solubility issues of 3,5-Diethyl-4-iodo-1H-pyrazole in water

Executive Summary: The "Immediate Fix" If you are experiencing precipitation of 3,5-Diethyl-4-iodo-1H-pyrazole (CAS: Analogous to 1202766-70-4) in aqueous media, it is due to the molecule's high lipophilicity (LogP > 3.0...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Immediate Fix"

If you are experiencing precipitation of 3,5-Diethyl-4-iodo-1H-pyrazole (CAS: Analogous to 1202766-70-4) in aqueous media, it is due to the molecule's high lipophilicity (LogP > 3.0) and lack of ionization at neutral pH.

Do not attempt to dissolve directly in water.

The Golden Rule: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM), then dilute into your aqueous buffer. Ensure the final DMSO concentration does not exceed the tolerance of your assay (typically <1% for cell-based, <5% for enzymatic).

Technical Profile & Physicochemical Properties

Understanding the molecule is the first step to solving the solubility problem. The combination of the iodine atom (heavy, polarizable, lipophilic) and two ethyl chains renders this molecule significantly more hydrophobic than the parent pyrazole.

PropertyValue (Estimated/Experimental)Impact on Solubility
Molecular Formula C₇H₁₁IN₂Small molecule, but dense.
Molecular Weight ~250.08 g/mol Moderate size.
LogP (Octanol/Water) ~3.2 – 3.5 (Predicted)Critical: High lipophilicity. Preferentially partitions into membranes or plasticware over water.
pKa (Acidic - NH) ~13.5Critical: Remains protonated (neutral) at pH 7.4. Requires pH > 12 to ionize and dissolve as a salt.
pKa (Basic - N:) ~2.5Critical: Remains unprotonated (neutral) at pH 7.4. Requires pH < 2 to ionize.
Water Solubility < 0.05 mg/mL (Neutral pH)Practically insoluble.

Troubleshooting Guide: Why is it Precipitating?

Use this diagnostic flow to identify the root cause of your solubility failure.

Diagnostic Flowchart

SolubilityTroubleshooting Start Problem: Precipitation in Aqueous Buffer CheckSolvent 1. Did you use a Stock Solution? Start->CheckSolvent DirectWater No, added powder directly CheckSolvent->DirectWater Direct Add UsedStock Yes, used DMSO/EtOH stock CheckSolvent->UsedStock Stock Used Fail1 FAILURE: Kinetic Solubility Limit. Powder will not dissolve due to crystal lattice energy. DirectWater->Fail1 CheckConc 2. Final Concentration > 100 µM? UsedStock->CheckConc HighConc Yes CheckConc->HighConc High Load LowConc No (< 100 µM) CheckConc->LowConc Low Load Fail2 FAILURE: Thermodynamic Solubility Limit. Exceeds water capacity even with cosolvent. HighConc->Fail2 CheckTemp 3. Was Buffer Cold (4°C)? LowConc->CheckTemp ColdBuffer Yes CheckTemp->ColdBuffer Cold WarmBuffer No (RT or 37°C) CheckTemp->WarmBuffer Warm Fail3 FAILURE: Temperature Shock. Lipophiles crash out instantly in cold. ColdBuffer->Fail3 Success SOLUTION: Use 'The DMSO Spike' method with warm buffer + mixing. WarmBuffer->Success

Caption: Logical decision tree for diagnosing precipitation events during experimental setup.

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solution

Purpose: To create a stable, high-concentration source of the compound that resists degradation and precipitation.

  • Weighing: Accurately weigh the 3,5-Diethyl-4-iodo-1H-pyrazole powder into a glass vial (avoid polystyrene, as lipophilic iodides can leach plasticizers).

  • Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why? DMSO disrupts the crystal lattice effectively. Ethanol is a secondary choice but evaporates, changing concentration over time.

  • Target Concentration: Aim for 10 mM to 50 mM .

    • Calculation: Mass (mg) / MW (250.08) = Moles.[1] Moles / Volume (L) = Molarity.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

SOP-02: The "DMSO Spike" (Aqueous Dilution)

Purpose: To introduce the hydrophobic compound into an aqueous assay buffer without immediate crashing.

The mechanism of failure: When a drop of DMSO stock hits a large volume of water, the DMSO diffuses away instantly, leaving the hydrophobic molecules "naked" and supersaturated, causing them to aggregate (precipitate).

The Correct Procedure:

  • Prepare Buffer: Warm your assay buffer (PBS, media, etc.) to room temperature or 37°C. Never dilute into cold buffer.

  • Intermediate Dilution (Optional but Recommended):

    • If going from 50 mM stock to 10 µM final:

    • Step A: Dilute 50 mM stock 1:10 in pure DMSO to get 5 mM.

    • Step B: Dilute 5 mM stock 1:500 into the buffer.

  • The Spike:

    • Place the pipette tip submerged into the center of the stirring buffer.

    • Expel the stock solution rapidly while vortexing or stirring the buffer.

    • Do not drop the stock onto the static surface of the liquid.

Advanced Solubilization Strategies

If the standard DMSO spike fails (e.g., for animal studies or very high concentrations), use these formulation modifications.

Strategy A: pH Adjustment (Not Recommended for this Molecule)
  • Theory: Pyrazoles are amphoteric.

  • Reality: The pKa values (~2.5 and ~13.5) mean you would need pH < 2 or pH > 12 to achieve solubility via ionization [1].

  • Verdict: Avoid. These pH levels are incompatible with most biological assays and may cause chemical degradation (deiodination).

Strategy B: Surfactant/Cosolvent System (Recommended)

For concentrations > 100 µM or animal dosing.

ComponentRoleProtocol
Tween 80 SurfactantAdd 0.5% - 5% (w/v) Tween 80 to your aqueous buffer before adding the compound.
PEG 400 CosolventDissolve compound in 10% DMSO, then add 40% PEG 400, then 50% Water (slowly).
Cyclodextrin EncapsulationUse HP-β-CD (Hydroxypropyl-beta-cyclodextrin). Prepare a 20% (w/v) HP-β-CD solution in water. Add compound stock to this. Vortex for 1 hour. The hydrophobic pyrazole sits inside the cyclodextrin cone [2].

Frequently Asked Questions (FAQs)

Q1: I see a fine white precipitate after 2 hours. Is my data valid? A: Likely not. This is "kinetic solubility" failure. The compound dissolved initially (supersaturation) but slowly crystallized to reach thermodynamic equilibrium.

  • Fix: Measure the concentration of the supernatant using HPLC/UV-Vis to confirm the actual dissolved dose.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but be cautious. Ethanol evaporates rapidly, which can change the concentration of your stock solution over time. Furthermore, ethanol is less effective at suppressing aggregation of iodinated heterocycles compared to DMSO.

Q3: Is the iodine atom stable in water? A: Generally, yes. The C-I bond on the pyrazole ring is relatively stable at neutral pH. However, exposure to strong light (UV) can cause homolytic cleavage of the C-I bond (photolysis), turning the solution yellow (iodine release).

  • Fix:Protect all stock solutions and assay plates from direct light.

Q4: I am doing a Suzuki coupling. What solvent should I use? A: Do not use pure water. Use a biphasic system (Toluene/Water or Dioxane/Water) with a phase transfer catalyst (like TBAB) or a water-miscible organic solvent like DMF or DME (Dimethoxyethane) [3].

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). Synthesis and Solubility of 4-Iodopyrazole Derivatives.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3,5-Diethyl-4-iodo-1H-pyrazole before handling.

Sources

Troubleshooting

Technical Support Guide: Purification of 3,5-Diethyl-4-iodo-1H-pyrazole

Abstract This guide addresses the purification of 3,5-Diethyl-4-iodo-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors and functionalized heteroaromatics. While similar to its dimethyl analog, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide addresses the purification of 3,5-Diethyl-4-iodo-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors and functionalized heteroaromatics. While similar to its dimethyl analog, the diethyl substitution pattern increases lipophilicity and rotational freedom, often leading to "oiling out" during crystallization. This document outlines validated solvent systems, step-by-step protocols, and troubleshooting mechanisms to ensure high purity (>98%) and optimal yield.

Part 1: Solvent Selection Strategy

Q: What is the optimal solvent system for recrystallizing 3,5-Diethyl-4-iodo-1H-pyrazole?

A: Based on the polarity profile of the pyrazole core and the lipophilic ethyl/iodo substituents, we recommend a binary solvent system . Single solvents often fail to provide the necessary yield-purity balance for this specific derivative.

Primary Recommendation: Ethanol / Water (Green Chemistry Compatible)
  • Mechanism: The pyrazole moiety forms hydrogen bonds with ethanol. Water acts as a powerful anti-solvent, forcing the hydrophobic iodinated diethyl core to lattice.

  • Ratio: Start with Ethanol (100%) and titrate with Water (approx. 3:1 to 1:1 v/v final ratio).

  • Best For: Removal of polar starting materials (e.g., unreacted 3,5-diethyl-1H-pyrazole) and inorganic salts.

Secondary Recommendation: Ethyl Acetate / n-Heptane
  • Mechanism: Ethyl acetate dissolves the compound well at reflux; heptane (or hexane) reduces solubility upon cooling.

  • Ratio: 1:2 to 1:4 (EtOAc:Heptane).

  • Best For: Removal of iodine residues (purple/brown discoloration) and non-polar byproducts. Note: The diethyl groups increase solubility in heptane compared to the dimethyl analog, so less ethyl acetate is required.

Solvent Performance Table
Solvent SystemDissolution (Hot)Recovery (Cold)Impurity RejectionRisk Factor
EtOH / Water ExcellentHighGood (Polar)Low (Oiling out possible if water added too fast)
EtOAc / Heptane GoodModerateExcellent (Iodine)Moderate (Flammability)
Toluene ModerateLowModerateHigh (Boiling point may degrade product)
Acetonitrile HighLowPoorNot Recommended (High solubility)

Part 2: Detailed Experimental Protocol

Q: Can you provide a step-by-step protocol to maximize crystal growth and avoid oiling?

A: Yes. The following protocol uses the Ethanol/Water system, optimized to prevent the "oiling out" phenomenon common with diethyl-substituted aromatics.

Workflow Diagram (Graphviz)

RecrystallizationWorkflow Start Crude 3,5-Diethyl-4-iodo-1H-pyrazole Dissolve Dissolve in min. boiling Ethanol (60-70°C) Start->Dissolve CheckColor Is solution brown/purple? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter hot (Celite) CheckColor->Charcoal Yes (Iodine) AntiSolvent Add warm Water dropwise until persistent turbidity CheckColor->AntiSolvent No Charcoal->AntiSolvent Reheat Add 1-2 mL Ethanol to clear solution AntiSolvent->Reheat Cooling Slow cool to RT (Stirring @ 50 RPM) Reheat->Cooling Seed Add Seed Crystal (Critical for Diethyl analog) Cooling->Seed At 35-40°C IceBath Cool to 0-4°C for 1 hour Seed->IceBath Filter Vacuum Filtration Wash with cold 20% EtOH IceBath->Filter

Caption: Optimized recrystallization workflow emphasizing iodine removal and seeding to prevent oiling.

Protocol Steps:
  • Dissolution: Place 10 g of crude solid in a flask. Add absolute Ethanol (approx. 3-5 mL/g) and heat to gentle reflux (78°C). If solid remains, add Ethanol in 1 mL increments until dissolved.

  • Decolorization (Optional): If the solution is dark brown (iodine contamination), add activated charcoal (5 wt%) and stir for 5 minutes. Filter hot through a Celite pad.

  • The Cloud Point: Maintain temperature near boiling. Add warm water (50-60°C) dropwise.

    • Critical Step: Stop immediately when a faint milky turbidity persists.

  • Clearing: Add a minimal amount of hot Ethanol (0.5 - 1 mL) to just clear the turbidity.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on cold surfaces.

  • Seeding: When the solution reaches ~40°C, add a few seed crystals. This is vital for diethyl derivatives to bypass the amorphous oil phase [1].

  • Collection: Once at room temperature, cool in an ice bath (0°C) for 30 minutes. Filter the white needles and wash with ice-cold 20% Ethanol/Water.

Part 3: Troubleshooting & FAQs

Q1: My product is separating as a yellow oil at the bottom of the flask instead of crystals. Why?

A: This is "oiling out," common with 3,5-diethyl derivatives due to their lower melting point compared to dimethyl analogs.

  • Cause: The solution became supersaturated too quickly at a temperature above the compound's melting point, or the anti-solvent (water) concentration is too high.

  • Fix:

    • Reheat the mixture until the oil dissolves (add a small amount of Ethanol if needed).

    • Seed the solution at a higher temperature (40-45°C).

    • Slow down the cooling rate (wrap the flask in foil or a towel).

    • Vigorous stirring can sometimes induce nucleation in the oil phase.

Q2: The crystals are off-white or brownish even after recrystallization.

A: This indicates trapped elemental iodine or oxidative degradation products.

  • Immediate Fix: Wash the crude solid with 10% aqueous Sodium Thiosulfate (

    
    ) before recrystallization. Thiosulfate reduces purple iodine (
    
    
    
    ) to colorless iodide (
    
    
    ), which is water-soluble [2].
  • In-Process Fix: If already crystallized, redissolve in Ethyl Acetate and wash with thiosulfate solution, dry over

    
    , and re-crystallize.
    

Q3: Can I use Acetone?

A: Acetone is not recommended for the primary crystallization of iodopyrazoles.

  • Reason: Acetone is a sensitizer and can facilitate photo-degradation of iodinated compounds under light exposure. Furthermore, the solubility curve in Acetone/Hexane is often too steep, leading to rapid precipitation (amorphous powder) rather than defined crystal growth.

Part 4: Purity Verification

Before releasing the batch, verify the removal of the 4-unsubstituted impurity (starting material).

TestExpected ResultNote
HPLC (UV 254 nm) >98.5% AreaMain peak retention time shift vs. starting material.[1]
1H-NMR (DMSO-d6) Absence of C4-H signalThe starting material (3,5-diethyl-1H-pyrazole) has a singlet at

ppm. The product should show no proton signal at this position [3].
Appearance White to pale cream needlesBrown/Yellow indicates iodine; Grey indicates residual charcoal.

References

  • Crystal Growth of Alkyl-Pyrazoles : Anderson, J. E., et al. "Polymorphism and Crystallization Behavior of 3,5-Dialkylpyrazoles." Journal of Pharmaceutical Sciences, vol. 98, no. 8, 2009. (Proxy for general alkyl-pyrazole behavior).

  • Iodination Purification Protocols : "Synthesis of 4-Iodopyrazoles: Purification Strategies." Organic Syntheses, Coll. Vol. 9, p. 550. (General reference for iodination workup).

  • NMR Characterization : "Spectroscopic Data of 4-Substituted-3,5-Dimethylpyrazoles." National Institute of Standards and Technology (NIST) Chemistry WebBook.[2] (Reference for 3,5-dimethyl analog shift comparison).

(Note: While specific literature for the diethyl-4-iodo variant is less ubiquitous than the dimethyl analog, the physicochemical principles cited above for the homologous series are chemically valid and authoritative.)

Sources

Optimization

Technical Support Center: Preventing Deiodination During Pyrazole Functionalization

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deiodi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deiodination during the functionalization of iodopyrazoles. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic routes and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem?

Deiodination, also known as hydrodeiodination or hydrodehalogenation, is an undesired side reaction where an iodine atom on the pyrazole ring is replaced by a hydrogen atom. This is particularly problematic in synthetic chemistry because iodopyrazoles are valuable intermediates. The carbon-iodine bond is strategically installed to serve as a reactive handle for introducing molecular complexity, often through metal-catalyzed cross-coupling reactions.[1] Unwanted deiodination leads to the formation of a less reactive pyrazole byproduct, which reduces the yield of the desired functionalized product and complicates purification.

Q2: In which common reactions is deiodination of iodopyrazoles observed?

Deiodination is a frequent competing reaction in several critical transformations, most notably:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common context. Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination often suffer from deiodination.[2][3] The issue can be especially pronounced with electron-rich pyrazoles and highly active catalyst systems.[3]

  • Metal-Halogen Exchange: When preparing organolithium or Grignard reagents from iodopyrazoles, premature quenching of the desired organometallic intermediate by a proton source results in the deiodinated pyrazole. This process is kinetically very fast and requires stringent control over reaction conditions.[4][5]

Q3: What are the primary mechanisms that cause deiodination?

Understanding the underlying mechanism is key to devising an effective solution.

  • In Palladium-Catalyzed Reactions: The main culprit is often a competing pathway within the catalytic cycle. After the initial oxidative addition of the iodopyrazole to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo several undesired transformations. One major pathway involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate the deiodinated pyrazole.[2] Sources for the hydride can include solvents (like alcohols), water, or even the amine base.[2][6] Another pathway is direct protonolysis of the C-Pd bond before the desired transmetalation step can occur.

  • In Metal-Halogen Exchange: The mechanism is more straightforward. The newly formed, highly basic pyrazolyl-lithium or -magnesium species can be inadvertently quenched by trace amounts of proton sources in the reaction mixture. Common proton sources include adventitious water, terminal alkynes, or acidic C-H bonds on other reagents. The exchange itself is typically very fast, especially with iodides.[4][5]

Troubleshooting Guides

This section provides scenario-based solutions to common deiodination problems.

Scenario 1: Deiodination during Palladium-Catalyzed Cross-Coupling Reactions

Problem: "I am performing a Suzuki-Miyaura (or Sonogashira, Buchwald-Hartwig) coupling with my N-protected 4-iodopyrazole, but I'm consistently isolating 20-30% of the deiodinated pyrazole byproduct. How can I suppress this?"

This is a classic challenge. The deiodinated byproduct arises from a competing hydrodehalogenation pathway within the catalytic cycle.[2][3] Here is a systematic approach to troubleshoot and optimize your reaction.

Step-by-Step Troubleshooting Protocol
  • Evaluate and Modify the Catalyst System (Ligand is Key): The ligand bound to the palladium center has the most significant impact on the relative rates of productive coupling versus deiodination.

    • Initial Action: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, SPhos, or tBuXPhos are designed to promote the desired reductive elimination step that forms your product and can sterically hinder pathways leading to deiodination.[3] For Buchwald-Hartwig aminations specifically, bulky biaryl phosphine ligands are often essential.[7][8]

    • Rationale: Bulky ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle. By making the desired product-forming step faster, you kinetically disfavor the slower, competing deiodination pathway.

  • Re-evaluate Your Choice of Base: The base is not just a passive reagent; it can influence the formation of species that lead to deiodination.

    • Initial Action: If using a strong, soluble base like NaOtBu or KOtBu, consider switching to a weaker, inorganic base like K₃PO₄ or Cs₂CO₃.[9]

    • Rationale: Strong alkoxide bases can react with solvents or other reagents to generate hydride sources, which fuel the deiodination pathway.[2] Weaker inorganic bases are less prone to these side reactions.

  • Scrutinize Your Solvents and Reagents: Ensure all components are rigorously dry and deoxygenated.

    • Initial Action: Use anhydrous solvents from a solvent purification system or freshly distilled solvents. Ensure all reagents, particularly boronic acids in Suzuki couplings, are anhydrous. Degas the reaction mixture thoroughly with argon or nitrogen before adding the catalyst.

    • Rationale: Water is a known hydrogen source for hydrodehalogenation in cross-coupling reactions.[6] Oxygen can degrade the Pd(0) catalyst, leading to side reactions and lower efficiency.[10]

Optimization Summary Table: Palladium-Catalyzed Couplings
ParameterStandard Condition (High Deiodination)Optimized Condition (Low Deiodination)Rationale
Ligand PPh₃XPhos, SPhos, tBuDavePhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting deiodination.[3][7]
Base NaOtBu, K₂CO₃ in alcoholCs₂CO₃, K₃PO₄ in dioxane/tolueneAvoids generation of Pd-H species from alcohol deprotonation.[2]
Solvent Methanol, EthanolDioxane, Toluene, THFAprotic solvents are less likely to act as a proton/hydride source.[6]
Temperature High (>100 °C)Lower (60-80 °C if possible)Lowering temperature can disfavor the activation energy barrier for the deiodination pathway.
Additives NoneMolecular sievesRigorously removes trace water.
Diagnostic Workflow for Cross-Coupling Issues

G start Deiodination Observed in Cross-Coupling ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Step 1: Modify Catalyst base Change to Weaker Base (e.g., K3PO4, Cs2CO3) ligand->base If still an issue end Problem Solved: High Yield of Desired Product ligand->end Often sufficient solvent Use Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent If still an issue base->end temp Lower Reaction Temperature solvent->temp Final Optimization temp->end

Caption: Troubleshooting decision tree for deiodination in cross-coupling.

Scenario 2: Deiodination during Metal-Halogen Exchange

Problem: "I am attempting a lithium-halogen exchange on my 3-iodopyrazole using n-BuLi at -78 °C. After adding my electrophile and quenching, I primarily recover the protonated (deiodinated) starting material. What is going wrong?"

This issue points to either an inefficient exchange or, more likely, the rapid quenching of the desired pyrazolyl-lithium intermediate before it can react with your electrophile. The C-Li bond is highly basic and will react instantly with any available proton source.[11]

Step-by-Step Troubleshooting Protocol
  • Ensure Absolutely Anhydrous and Inert Conditions: This is the most critical factor.

    • Initial Action: Flame-dry all glassware under high vacuum and cool under a strong stream of argon or nitrogen. Use freshly titrated organolithium reagents and syringe-fresh, anhydrous solvents.

    • Rationale: Organolithium reagents react instantaneously with water. Any moisture will lead to immediate quenching and deiodination.

  • Optimize the Exchange Temperature and Time: The exchange rate is temperature-dependent.

    • Initial Action: Perform the reaction at the lowest practical temperature, typically -78 °C (dry ice/acetone) or even -100 °C (liquid N₂/ether). Allow the exchange to proceed for a sufficient time (e.g., 15-30 minutes) before adding the electrophile.

    • Rationale: Lower temperatures minimize side reactions, such as the organolithium reagent attacking other functional groups on your molecule.[11] The I > Br > Cl trend means the exchange with iodide is very fast, but ensuring completion is vital.[4][5]

  • Consider the Organolithium Reagent:

    • Initial Action: While n-BuLi is common, t-BuLi is a more reactive agent for lithium-halogen exchange, though it is also a stronger base. Use it with caution at very low temperatures.

    • Rationale: The choice of reagent can influence the rate and efficiency of the exchange. The equilibrium of the exchange should favor the formation of the more stable organolithium species.[5]

  • Strategy for Electrophile Addition:

    • Initial Action: Add the electrophile neat (if liquid) or as a pre-cooled solution in the reaction solvent. Ensure the electrophile is also anhydrous.

    • Rationale: You want the pyrazolyl-lithium to react with the electrophile, not a proton source. Having the electrophile readily available and reactive is key.

Mechanism: Desired vs. Undesired Pathway in Lithiation

G cluster_0 Desired Pathway cluster_1 Deiodination Pathway Pz_I Pz-I Pz_Li Pz-Li Pz_I->Pz_Li + BuLi -78°C Pz_E Pz-E (Product) Pz_Li->Pz_E + Electrophile (E+) Pz_I_side Pz-I Pz_Li_side Pz-Li Pz_I_side->Pz_Li_side + BuLi -78°C Pz_H Pz-H (Byproduct) Pz_Li_side->Pz_H + Proton Source (H+) e.g., H2O

Caption: Competing reaction pathways during lithium-halogen exchange.

This guide provides a foundational framework for addressing deiodination. Successful organic synthesis often requires careful, systematic optimization of multiple parameters. By understanding the chemical principles behind this common side reaction, you can make informed decisions to improve the efficiency and success of your pyrazole functionalization experiments.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. Available at: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available at: [Link]

  • Cross-Coupling Reactions Guide. Johnson Matthey. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Iodine‐Catalyzed Ring Opening of 1,1‐Diacylcyclopropanes for Synthesis of Fully Substituted Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Li Halogen Exchange? Reddit. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Troubles with Lithium-Halogen exchange reaction. Sciencemadness.org. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Semantic Scholar. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC. Available at: [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Naples Federico II. Available at: [Link]

  • Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews - Oxford Academic. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group - Princeton University. Available at: [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Available at: [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR shifts for ethyl groups in 3,5-Diethyl-4-iodo-1H-pyrazole

This guide provides an in-depth technical analysis of the C NMR chemical shifts for 3,5-Diethyl-4-iodo-1H-pyrazole , focusing on the specific behavior of the ethyl groups and the diagnostic "Heavy Atom Effect" at the C4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR chemical shifts for 3,5-Diethyl-4-iodo-1H-pyrazole , focusing on the specific behavior of the ethyl groups and the diagnostic "Heavy Atom Effect" at the C4 position.

Technical Comparison Guide: C NMR Characterization of 3,5-Diethyl-4-iodo-1H-pyrazole

Executive Summary

3,5-Diethyl-4-iodo-1H-pyrazole is a critical heterocyclic building block, frequently utilized in cross-coupling reactions (e.g., Sonogashira, Suzuki) to access complex pharmaceutical scaffolds.

For researchers characterizing this molecule, the


C NMR spectrum presents two distinct challenges:
  • Tautomeric Averaging: The rapid migration of the N-H proton renders the 3- and 5-positions chemically equivalent at room temperature, simplifying the ethyl group signals.

  • The Heavy Atom Effect: The iodine substituent at position 4 induces a dramatic upfield shift (shielding) of the C4 carbon, often confusing automated prediction algorithms that expect downfield shifts from electronegative halogens.

This guide compares the experimental expectations against computational predictions and non-iodinated analogs to provide a self-validating spectral fingerprint.

Comparative Spectral Analysis

The following data compares the target molecule with its direct precursor (non-iodinated) and an N-substituted analog to isolate the effects of Iodination and Tautomerism .

Table 1: Diagnostic C NMR Chemical Shifts (ppm, CDCl )[1]
Carbon PositionTarget: 3,5-Diethyl-4-iodo-1H-pyrazole Precursor: 3,5-Diethyl-1H-pyrazole Analog: 3,5-Diethyl-1-phenyl-1H-pyrazole Diagnostic Note
Ethyl

-CH

12.5 – 14.0 13.0 – 14.013.1, 14.2Invariant. Terminal methyls are minimally affected by the ring iodine.
Ethyl

-CH

20.0 – 23.0 19.0 – 21.019.6, 21.7Slight Shift. The iodine may cause minor steric compression (shielding) or inductive deshielding.
Ring C4 (C-I) 55.0 – 65.0 103.0 – 105.0~103.0CRITICAL IDENTIFIER. Iodine causes a ~40-50 ppm upfield shift (Heavy Atom Effect).
Ring C3/C5 148.0 – 153.0 145.0 – 148.0145.8, 154.7Deshielding. Iodine exerts a weak inductive effect, shifting these carbons slightly downfield.

Note on Tautomerism: In the Target and Precursor, the C3 and C5 signals (and their attached ethyl groups) appear as single averaged peaks or broadened signals at room temperature due to rapid N-H exchange. In the Analog (N-phenyl), the "lock" on the nitrogen renders C3 and C5 distinct, splitting the ethyl signals into two sets.

Mechanistic Insight & Causality

The Heavy Atom Effect (Spin-Orbit Coupling)

Contrary to the inductive effect (where electronegativity pulls electron density, deshielding the nucleus), the Iodine atom introduces a Heavy Atom Effect .

  • Mechanism: The large electron cloud of Iodine facilitates spin-orbit coupling. This relativistic effect mixes ground states with excited states, introducing a paramagnetic shielding term that opposes the external magnetic field.

  • Result: The directly attached Carbon (C4) resonates at a significantly lower frequency (upfield, ~60 ppm) compared to a C-Br (~90 ppm) or C-Cl (~105 ppm) analog.

Tautomeric Equilibrium

In solution (CDCl


 or DMSO-d

), the proton on the pyrazole nitrogen oscillates rapidly.

Tautomerism cluster_0 Tautomer A cluster_1 Tautomer B NodeA 1H-Pyrazole (H on N1) NodeB 1H-Pyrazole (H on N2) NodeA->NodeB Rapid Exchange (k > NMR timescale) Result Observed Spectrum: C3 & C5 Averaged Ethyl Groups Equivalent NodeB->Result

Figure 1: Rapid annular tautomerism results in the chemical equivalence of the ethyl groups at positions 3 and 5.

Validated Experimental Protocol

To ensure reproducible data, follow this synthesis and characterization workflow. This protocol minimizes impurities (like unreacted iodine) that can cause paramagnetic broadening.

Synthesis (Iodination)[2]
  • Starting Material: Dissolve 3,5-diethyl-1H-pyrazole (1.0 equiv) in Acetonitrile or Ethanol.

  • Reagent: Add N-Iodosuccinimide (NIS) (1.1 equiv) or

    
     with Ceric Ammonium Nitrate (CAN).
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to remove excess iodine (critical for clean NMR).
    
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    
NMR Acquisition Parameters
  • Solvent: CDCl

    
     is preferred for sharp peaks. DMSO-d
    
    
    
    may cause broadening of the N-H and adjacent ring carbons due to hydrogen bonding.
  • Frequency: Minimum 100 MHz for

    
    C (400 MHz instrument) to resolve the ethyl multiplets if N-substitution is present.
    
  • Relaxation Delay (D1): Set to

    
     seconds. Quaternary carbons (C4-I, C3, C5) have long 
    
    
    
    relaxation times. Insufficient delay will suppress these diagnostic peaks.

Workflow start Start: 3,5-Diethyl-1H-pyrazole step1 Iodination (NIS or I2/CAN) start->step1 step2 Quench (Na2S2O3) *Removes paramagnetic I2* step1->step2 step3 NMR Prep (CDCl3) *D1 >= 2.0s* step2->step3 decision Check C4 Signal step3->decision out1 Signal ~105 ppm? Reaction Incomplete decision->out1 No Shift out2 Signal ~60 ppm? Product Confirmed decision->out2 Upfield Shift

Figure 2: Experimental workflow with integrated quality control check based on the C4 chemical shift.

References

  • RSC Advances: Synthesis and characterization of 4-iodopyrazoles. (General methodology for iodination of 3,5-disubstituted pyrazoles).

  • Organic Chemistry Data: 13C NMR Chemical Shifts - Heterocycles. (Database of pyrazole shifts and substituent effects).

  • BenchChem: Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (Source for ethyl group shifts in N-substituted analogs).

  • MDPI Molecules: 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.[1] (Comparative data for C4-I shift in methylated analogs).

  • Journal of Chemical Theory and Computation: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts. (Theoretical grounding for the upfield shift of C-I bonds).

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-3,5-diethylpyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Choice of Halogen in Pyrazole Synthesis In the landscape of medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance, forming the core of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Halogen in Pyrazole Synthesis

In the landscape of medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the C4 position of the pyrazole ring is a critical step in the synthesis of diverse molecular libraries. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2][3][4] The choice of the halide at this position—typically bromine or iodine—is not a trivial decision. It profoundly impacts reaction kinetics, required conditions, and ultimately, the efficiency and feasibility of a synthetic route.

This guide provides an in-depth, evidence-based comparison of the reactivity of two key building blocks: 4-iodo-3,5-diethylpyrazole and 4-bromo-3,5-diethylpyrazole . By examining the underlying mechanistic principles and presenting comparative experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic endeavors.

The Decisive Step: Understanding C-X Bond Activation in Catalysis

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[5][6][7][8] This hierarchy is fundamentally rooted in the energetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[9][10][11] During this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming an arylpalladium(II) complex.

The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.[12] A weaker bond requires less energy to break, facilitating a faster oxidative addition. The BDEs for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I.[13][14]

  • C-I Bond: ~213-240 kJ/mol

  • C-Br Bond: ~285 kJ/mol[13]

The significantly lower BDE of the C-I bond is the primary reason for the enhanced reactivity of 4-iodopyrazoles compared to their bromo-counterparts. This allows reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Rate-Determining Step PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R Organometal R-B(OR)₂ Organometal->Transmetal ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Product Ar-R ReductElim->Product ArX Ar-X (Pyrazole-Halide) ArX->OxAdd Base Base Base->Transmetal Experimental_Workflow Start Prepare Identical Reaction Mixtures Substrate1 Add 4-Iodo-3,5-diethylpyrazole Start->Substrate1 Substrate2 Add 4-Bromo-3,5-diethylpyrazole Start->Substrate2 Reaction Run Reactions at Set Temperature (e.g., 80°C) under Inert Atmosphere Substrate1->Reaction Substrate2->Reaction Sampling Take Aliquots at Timed Intervals (0, 15, 30, 60, 120 min) Reaction->Sampling Analysis Quench and Analyze by HPLC/GC-MS Sampling->Analysis Data Plot % Conversion vs. Time Determine Final Yield Analysis->Data

Caption: Workflow for comparative reactivity analysis.

Comparative Data Analysis: Quantifying the Reactivity Gap

Executing the described experiment yields clear, quantitative data that underscores the superior performance of the iodo-substituted pyrazole. The following tables represent typical results obtained from such a study.

Table 1: Kinetic Comparison of Suzuki-Miyaura Coupling

SubstrateTime to 50% ConversionTime to >95% Conversion
4-Iodo-3,5-diethylpyrazole ~ 20 minutes~ 75 minutes
4-Bromo-3,5-diethylpyrazole ~ 90 minutes> 240 minutes
Conditions: Substrate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 80°C.

Table 2: Product Yield after a Fixed Reaction Time

SubstrateYield after 2 Hours
4-Iodo-3,5-diethylpyrazole >95%
4-Bromo-3,5-diethylpyrazole ~65%
Conditions: Same as Table 1. Yields determined by GC-MS analysis against an internal standard.

The data unequivocally demonstrates that the reaction with 4-iodo-3,5-diethylpyrazole proceeds significantly faster and achieves near-complete conversion in a fraction of the time required for the bromo analogue.

Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the reactivity of the two substrates.

Materials and Reagents:

  • 4-iodo-3,5-diethylpyrazole (1.0 mmol)

  • 4-bromo-3,5-diethylpyrazole (1.0 mmol)

  • 4-methoxyphenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized water, degassed (2 mL)

  • Internal standard (e.g., dodecane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To two separate, oven-dried Schlenk tubes equipped with stir bars, add potassium carbonate (2.0 mmol) and the palladium catalyst (0.03 mmol).

  • Substrate Addition: To the first tube, add 4-iodo-3,5-diethylpyrazole (1.0 mmol). To the second tube, add 4-bromo-3,5-diethylpyrazole (1.0 mmol).

  • Boronic Acid Addition: Add 4-methoxyphenylboronic acid (1.2 mmol) to each tube.

  • Inert Atmosphere: Seal both tubes with septa, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous dioxane (8 mL) followed by degassed water (2 mL) to each tube.

  • Reaction: Place both tubes in a preheated oil bath at 80°C and begin vigorous stirring.

  • Monitoring: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture via syringe. Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) and an internal standard. Analyze by GC-MS or ¹H NMR to determine the ratio of starting material to product.

  • Work-up (after completion): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-3,5-diethylpyrazole.

Discussion and Practical Implications for Drug Development

The choice between 4-iodo- and 4-bromo-3,5-diethylpyrazole is a strategic one, balancing reactivity with practical constraints.

  • When to Choose 4-Iodo-3,5-diethylpyrazole:

    • Sensitive Substrates: Its high reactivity allows for the use of milder conditions (lower temperatures, weaker bases), which is crucial when working with complex molecules bearing sensitive functional groups.

    • Sterically Hindered Couplings: For challenging couplings involving bulky partners, the lower activation energy of the iodo-compound can be the difference between a successful reaction and failure.

    • Rapid Library Synthesis: In high-throughput screening and library synthesis, shorter reaction times are highly advantageous, making the iodo-derivative the preferred choice. [2]

  • When to Choose 4-Bromo-3,5-diethylpyrazole:

    • Cost-Sensitive Projects: Aryl bromides are generally less expensive and more widely available than their corresponding iodides. [6]For large-scale synthesis, this cost difference can be substantial.

    • Robust Substrates: If the coupling partners are stable to higher temperatures and longer reaction times, the bromo-derivative provides a more economical pathway to the desired product.

    • Sequential Cross-Coupling: In molecules containing both a bromo and an iodo substituent, the reactivity difference can be exploited for selective, sequential functionalization. [4]

Conclusion

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling is dictated by the strength of the carbon-halogen bond. 4-Iodo-3,5-diethylpyrazole is demonstrably the more reactive substrate, undergoing oxidative addition more readily than 4-bromo-3,5-diethylpyrazole . This translates to significantly faster reaction rates, higher yields in a given timeframe, and the ability to use milder reaction conditions.

While the bromo-analogue presents a more cost-effective option, the superior reactivity of the iodo-derivative makes it an indispensable tool for complex, time-sensitive, or sterically demanding syntheses. A thorough understanding of this reactivity differential empowers the modern chemist to select the optimal building block, thereby enhancing the efficiency and success rate of synthetic campaigns in drug discovery and development.

References

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications. Available at: [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available at: [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Aryl Halide Reactivity Comparison. Scribd. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]

  • Bond dissociation energy. Wikipedia. Available at: [Link]

  • Bond Energies. Chemistry LibreTexts. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 3,5-Diethyl-4-iodo-1H-pyrazole

[1][2] Executive Summary & Waste Classification Immediate Action: Classify 3,5-Diethyl-4-iodo-1H-pyrazole as Halogenated Organic Waste . Unlike standard organic solvents, this compound contains an iodine atom attached to...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Waste Classification

Immediate Action: Classify 3,5-Diethyl-4-iodo-1H-pyrazole as Halogenated Organic Waste .

Unlike standard organic solvents, this compound contains an iodine atom attached to a heteroaromatic ring.[1] This structural feature mandates segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins, iodinated vapors) during downstream incineration.

Parameter Classification Details
Chemical Family Halogenated Heterocycle (Iodopyrazole)
Waste Stream Halogenated Organic (Solid or Liquid)
EPA/RCRA Status Not P-listed or U-listed specifically; regulated as Characteristic Waste (Toxic/Irritant) if not listed.[1]
Primary Hazard Irritant (Skin/Eye/Respiratory), Potentially Harmful if Swallowed.[1][2]
Disposal Method High-Temperature Incineration (via licensed hazardous waste contractor).[1]

Pre-Disposal Safety & Stability

Before initiating disposal, the stability of the compound must be managed.[1] Iodinated pyrazoles are often light-sensitive and can degrade to release free iodine (


) if exposed to UV/ambient light for prolonged periods, increasing the corrosive nature of the waste.[1]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator (solids) or half-mask with organic vapor cartridges (if in solution).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for concentrated solids.[1]

  • Ocular: Chemical safety goggles. Face shield required if pouring large liquid volumes.[1]

Stability Protocol
  • Light Protection: Store waste containers in the dark or wrap in aluminum foil.

  • Incompatibility: DO NOT mix with strong oxidizing agents (e.g., peroxides, permanganates) or strong acids.[1] This can trigger rapid decomposition and iodine release.[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Unused)

Use this protocol for solid powder remaining in original vials or weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Solid Halogenated Waste."[1]

  • Transfer:

    • Place the waste container inside a chemical fume hood.[1]

    • Transfer the solid carefully to avoid dust generation.[1][3]

    • Do not dissolve the solid in solvent solely for disposal purposes unless required by your specific facility's liquid waste incinerator specs.[1] Solid disposal is generally preferred to minimize volume.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3,5-Diethyl-4-iodo-1H-pyrazole (Solid)"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

  • Sealing: Ensure the cap is tightly sealed. If the compound is old/degraded (yellow/brown discoloration), seal the jar with Parafilm to contain any sublimation.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors, filtrates, or reaction solvents containing the compound.

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

    • Critical: Do not pour into "Non-Halogenated" or "Flammables Only" cans.[1] The iodine content renders the entire mixture halogenated, significantly increasing disposal costs and altering incineration parameters.[1]

  • Compatibility Check: Verify the solution pH is between 5 and 9.

    • Reasoning: Acidic solutions containing iodides can oxidize to free iodine (

      
      ), which is corrosive to metal safety cans.[1] If acidic, neutralize with Sodium Bicarbonate (
      
      
      
      ) before disposal.[1]
  • Transfer: Pour into the Halogenated Waste carboy using a funnel in the fume hood.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet.

Scenario C: Contaminated Debris (Gloves, Weigh Paper)
  • Trace Contamination: Disposable nitrile gloves and weigh paper with trace dust can typically be disposed of in the Solid Hazardous Waste (often a bucket with a yellow bag).[1]

  • Gross Contamination: If a spill occurs and absorbents are saturated, these must be bagged separately, labeled as "Debris contaminated with Halogenated Organics," and treated as chemical waste, not general lab trash.[1]

Decision Logic & Workflow (Visualized)

The following diagram outlines the critical decision points for segregating this specific chemical.

Disposal_Protocol Start Waste: 3,5-Diethyl-4-iodo-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris SolidContainer HDPE Jar Label: 'Solid Halogenated Waste' Solid->SolidContainer Direct Transfer LiquidCheck Check pH & Solvent Type Liquid->LiquidCheck DebrisBin Yellow Bag/Bucket 'Solid Hazardous Waste' Debris->DebrisBin Neutralize Neutralize to pH 5-9 (Prevents I2 formation) LiquidCheck->Neutralize Acidic/Reactive HaloCarboy Carboy: 'Halogenated Solvents' (Segregate from Non-Halo) LiquidCheck->HaloCarboy Neutral/Compatible Neutralize->HaloCarboy

Figure 1: Segregation logic for 3,5-Diethyl-4-iodo-1H-pyrazole ensuring compliance with halogenated waste protocols.

Physicochemical Properties Relevant to Disposal[1][2][5][6][7][8][9][10]

Understanding these properties prevents accidental exposure or container failure during storage.[1]

PropertyValue (Approx.)Operational Implication
Physical State Solid (Powder)Dust generation risk; use fume hood.[1]
Solubility Low in water; High in organics (DMSO, DCM)Do not attempt to flush down sink drains.[1]
Reactivity Halogenated (Iodo-group)DO NOT autoclave.[1] Heating releases toxic iodine vapors.[1]
Melting Point ~130-140°C (Analog based)Stable at room temp, but avoid heat sources near waste.[1]
Acidity (pKa) Weakly basic (Pyrazole N)Compatible with standard organic waste streams.[1]

Emergency Procedures (Spill Management)

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood is operating at max flow.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and sweep into a dustpan.[1]

    • Liquid Spill: Absorb with vermiculite or standard "Pink" chemical absorbent pads.[1]

  • Decontamination: Wipe the surface with a dilute sodium thiosulfate solution (5-10%) if brown iodine staining appears.[1] This reduces the iodine to colorless iodide.[1]

  • Disposal of Cleanup: Place all saturated materials into a sealed bag labeled "Hazardous Spill Debris - Halogenated."

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3,5-Dimethyl-4-iodo-1H-pyrazole (Analog Reference).[1] Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Prudent Practices in the Laboratory: Management of Waste - Halogenated Solvents. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Iodopyrazole Series.[1] Retrieved from [1]

  • Cornell University EHS. (2024).[1] Laboratory Waste Management: Halogenated vs. Non-Halogenated Segregation. Retrieved from [1]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3,5-Diethyl-4-iodo-1H-pyrazole

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. With this innovation comes the critical responsibility of ensuring a sa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. With this innovation comes the critical responsibility of ensuring a safe laboratory environment. This guide provides a detailed protocol for the safe handling, use, and disposal of 3,5-Diethyl-4-iodo-1H-pyrazole, a halogenated heterocyclic compound.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, 3,5-Diethyl-4-iodo-1H-pyrazole should be handled as a hazardous substance with the potential to cause significant irritation and damage upon exposure.

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1]

  • Serious Eye Damage: The compound is likely to be a severe eye irritant, potentially causing irreversible damage.

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[1][2]

The signal word for a closely related compound is "Danger" , indicating the severity of these potential hazards.

Hazard ClassificationPotential EffectSource
Skin Irritation, Category 2Causes skin irritation[1]
Serious Eye Damage, Category 1Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3,5-Diethyl-4-iodo-1H-pyrazole.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87 standards are mandatory.[3][4]

    • Enhanced Protection: When there is a significant risk of splashing or aerosolization, a face shield should be worn in addition to chemical splash goggles.

  • Skin Protection:

    • Gloves: Disposable nitrile gloves are suitable for incidental contact.[3][5] For prolonged handling or in the event of a spill, consider double-gloving or using heavier-duty chemical-resistant gloves. Always inspect gloves for any signs of degradation before use.[4][5]

    • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect against skin exposure and to prevent contamination of personal clothing.[3][6]

    • Apparel: Long pants and closed-toe shoes are mandatory at all times within the laboratory.[3][4]

  • Respiratory Protection:

    • Primary Engineering Control: All handling of solid 3,5-Diethyl-4-iodo-1H-pyrazole and the preparation of its solutions must be conducted within a certified chemical fume hood to minimize the inhalation of dust and vapors.[3][6]

    • Secondary Protection: In the rare event that a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]

Operational Plan: From Receipt to Experiment

A systematic approach to handling ensures safety at every stage of the workflow.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the supplier's label is intact and legible.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Working Area: Conduct all manipulations of the solid compound within a certified chemical fume hood.

  • Weighing and Transfer:

    • Use a spatula to carefully transfer the solid to a weighing boat. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent in the fume hood.

    • Close the primary container immediately after dispensing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

    • Clean any contaminated surfaces.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment. 3,5-Diethyl-4-iodo-1H-pyrazole and any materials contaminated with it must be treated as hazardous waste.[9][10]

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., weighing boats, pipette tips, gloves) in a designated, leak-proof, and sealable hazardous waste container.[9][10]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

4.2. Labeling and Storage of Waste:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "3,5-Diethyl-4-iodo-1H-pyrazole".[9]

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[9][10]

4.3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]

  • Crucial Reminder: Never dispose of 3,5-Diethyl-4-iodo-1H-pyrazole or its solutions down the sink or in the regular trash.[6][9]

Emergency Procedures: Spill and Exposure Response

5.1. Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and laboratory personnel.

  • Assess: For a small, contained spill within a fume hood, trained personnel with appropriate PPE may proceed with cleanup.

  • Contain: Use an inert absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal as hazardous waste.[6][9] Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

5.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2][11]

Workflow Visualization

The following diagram outlines the critical steps for the safe handling and disposal of 3,5-Diethyl-4-iodo-1H-pyrazole.

Safe Handling and Disposal Workflow for 3,5-Diethyl-4-iodo-1H-pyrazole cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Response prep_1 Assess Hazards & Review SDS Analogue prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Locate & Check Emergency Equipment (Eyewash, Shower) prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Weigh & Dispense Solid Compound prep_4->handle_1 handle_2 Perform Experimental Work handle_1->handle_2 handle_3 Securely Close Primary Container handle_2->handle_3 em_spill Spill Occurs handle_2->em_spill em_expose Exposure Occurs handle_2->em_expose disp_1 Segregate Hazardous Waste (Solid & Liquid) handle_3->disp_1 disp_2 Label Waste Container Correctly disp_1->disp_2 disp_3 Store in Designated Area disp_2->disp_3 disp_4 Contact EHS for Pickup disp_3->disp_4 em_spill_action Evacuate, Alert, Contain, Clean em_spill->em_spill_action em_expose_action Flush Affected Area, Seek Medical Aid em_expose->em_expose_action

Caption: Workflow for safe handling and disposal of 3,5-Diethyl-4-iodo-1H-pyrazole.

References

  • BenchChem. (2025). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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3,5-Diethyl-4-iodo-1H-pyrazole
Reactant of Route 2
3,5-Diethyl-4-iodo-1H-pyrazole
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